molecular formula C12H12N2O B13276994 1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one

1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one

Cat. No.: B13276994
M. Wt: 200.24 g/mol
InChI Key: RGAYPDYCGSNQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one typically involves the formation of the imidazole ring followed by its substitution with the phenyl and ethanone groups. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve the use of N-heterocyclic carbenes as both ligands and organocatalysts. These methods are advantageous due to their functional group tolerance and ability to be conducted on a gram scale .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitrogen atoms and the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, inhibiting or modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

Uniqueness: 1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-[3-(2-methylimidazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H12N2O/c1-9(15)11-4-3-5-12(8-11)14-7-6-13-10(14)2/h3-8H,1-2H3

InChI Key

RGAYPDYCGSNQOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC=CC(=C2)C(=O)C

Origin of Product

United States

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